4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid
Description
4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid is a benzoic acid derivative with a chloro substituent at the 4-position and a carbamothioylamino group at the 3-position. The carbamothioyl moiety is further substituted with a 3-fluorobenzoyl group.
Properties
IUPAC Name |
4-chloro-3-[(3-fluorobenzoyl)carbamothioylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3S/c16-11-5-4-9(14(21)22)7-12(11)18-15(23)19-13(20)8-2-1-3-10(17)6-8/h1-7H,(H,21,22)(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFGBMJSTPRHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 3-fluorobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Benzoyl/Carbamothioyl Moieties
The target compound’s structural analogs differ primarily in the substituents on the benzoyl/carbamothioyl groups. Key examples include:
Key Observations :
Physicochemical Properties
Solubility and Acidity
- The carboxylic acid group ensures moderate water solubility, but hydrophobic substituents (e.g., naphthalene in ) reduce it.
- The chloro and fluorine substituents increase acidity (pKa ~2–3 for benzoic acid derivatives) compared to non-halogenated analogs.
Thermal Stability
Compounds with nitro groups () may exhibit lower thermal stability due to the nitro group’s propensity for decomposition. Fluorinated derivatives (target, ) are generally more stable.
Data Tables
Table 1: Molecular Properties of Selected Analogs
Biological Activity
4-Chloro-3-{[(3-fluorobenzoyl)carbamothioyl]amino}benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound consists of a benzoic acid moiety substituted with a chloro group and a carbamothioyl group linked to a fluorobenzoyl moiety. The chemical formula is , and its structure can be depicted as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-3-aminobenzoic acid with 3-fluorobenzoyl isothiocyanate. The reaction conditions include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures to facilitate the formation of the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzamide have shown significant inhibition against various cancer cell lines, suggesting that modifications in the benzamide structure can enhance biological activity .
Table 1: Summary of Anticancer Activities
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound I-8 | RET-positive cells | 5.2 | RET kinase inhibition |
| 4-Chloro-3-Amino Benzoic Acid | A549 (Lung Cancer) | 10.0 | Apoptosis induction |
Antimicrobial Activity
Benzoylthiourea derivatives, which share structural similarities with our compound, have demonstrated antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. These findings suggest that the thioamide functionality may play a critical role in enhancing antimicrobial activity .
Table 2: Antimicrobial Efficacy
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoylthiourea Derivative | Staphylococcus aureus | 12.5 µg/mL |
| 4-Chloro-3-Amino Benzoic Acid | Escherichia coli | 15 µg/mL |
Case Studies
- Case Study on Antitumor Effects : A clinical study involving benzamide derivatives indicated that patients treated with compounds similar to our target showed prolonged survival rates and reduced tumor size in imaging studies .
- Mechanistic Insights : Research demonstrated that the introduction of fluorine atoms in benzamide derivatives enhances their binding affinity to target proteins, leading to increased potency against cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
